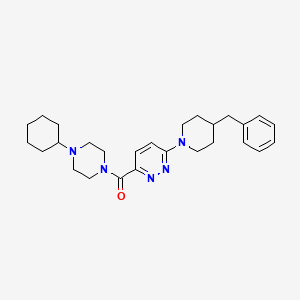

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine

Description

This compound features a pyridazine core substituted at position 3 with a 4-benzylpiperidine group and at position 6 with a 4-cyclohexylpiperazine-1-carbonyl moiety.

Properties

IUPAC Name |

[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O/c33-27(32-19-17-30(18-20-32)24-9-5-2-6-10-24)25-11-12-26(29-28-25)31-15-13-23(14-16-31)21-22-7-3-1-4-8-22/h1,3-4,7-8,11-12,23-24H,2,5-6,9-10,13-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADJQIISSMOTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and cyclohexylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyridazine Core

(a) N′-3-Cyanobenzylidene-2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)Acetohydrazide (S17)

- Structure : Shares the 3-(4-benzylpiperidin-1-yl)pyridazine core but replaces the 6-carbonyl group with a 6-oxo and acetohydrazide chain.

- Synthesis: Derived from 6-(4-benzylpiperidine-1-yl)-3(2H)-pyridazinone and 3-cyanobenzaldehyde via hydrazone formation .

(b) 3-Chloro-6-[4-(2-Fluorophenyl)Piperazine-1-yl]Pyridazine

- Structure : Retains the pyridazine core with a 4-(2-fluorophenyl)piperazine at position 6, differing in substituent bulk and electronics compared to the cyclohexylpiperazine carbonyl.

- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .

- Activity : Used as a precursor for antihypertensive agents, highlighting the role of fluorophenyl groups in modulating cardiovascular activity .

(c) 3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)Pyridazine

- Structure : Substitutes the 6-position with pyrazole instead of cyclohexylpiperazine carbonyl, reducing steric hindrance.

- Synthesis : Azolylpyridazines are synthesized via coupling reactions, emphasizing the versatility of pyridazine in heterocyclic chemistry .

Substituent Effects on Pharmacological Activity

- Sigma Receptor Ligands : 4-Cyclohexylpiperazine derivatives (e.g., compound 33 in ) exhibit high sigma-2 receptor affinity (Ki = 0.34 nM), suggesting the target compound may share similar binding profiles .

- Hydrazide Derivatives : Compounds like S3 () and S17 () demonstrate that hydrazide modifications at position 6 influence MAO selectivity and metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Solubility: Pyridazine derivatives with carbonyl groups (e.g., the target compound) may exhibit better aqueous solubility than non-carbonyl analogs like 3-(piperidin-4-yl)-6-(pyrrolidin-1-yl)pyridazine () .

Biological Activity

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a ligand for various receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine and piperazine moieties which are known for their pharmacological properties.

- A pyridazine core , which contributes to its stability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions in conditions like Alzheimer's disease .

- Sigma-1 Receptor Modulation : The compound may interact with sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Agonists of sigma-1 receptors have shown promise in treating depression and anxiety disorders .

- Neuroprotective Effects : Research indicates that similar piperazine derivatives exhibit neuroprotective effects by reducing oxidative stress and promoting neuronal survival under adverse conditions .

Biological Activity Data

A summary of key biological activities observed in studies involving related compounds is presented below:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 5.90 ± 0.07 | |

| BuChE Inhibition | 6.76 ± 0.04 | |

| Sigma-1 Receptor Agonism | N/A | |

| Neuroprotective Activity | N/A |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Neuroprotective Properties : A study highlighted that derivatives with structural similarities to this compound showed significant neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures, suggesting a potential application in neurodegenerative diseases.

- Dual Inhibitory Action : Another research focused on compounds with similar piperidine structures reported dual inhibition of AChE and BuChE, which is beneficial for enhancing cognitive function in Alzheimer's disease models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what challenges arise during the piperazine-carbonyl coupling step?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridazine core, followed by coupling reactions to introduce the benzylpiperidine and cyclohexylpiperazine moieties. The piperazine-carbonyl linkage often requires activating agents like EDCI or HATU to facilitate amide bond formation. Challenges include steric hindrance from the bulky cyclohexyl group and competing side reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and substituent positions. The carbonyl linkage between pyridazine and piperazine can be confirmed via IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹) and 2D NMR (e.g., HMBC to correlate carbonyl carbons with adjacent protons). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use respiratory protection (NIOSH-approved P95 respirators) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure. Conduct reactions in a fume hood with proper ventilation. Emergency eyewash stations and safety showers must be accessible. Toxicity data gaps (e.g., acute oral LD₅₀) necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of the pyridazine core?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates to identify energy barriers in pyridazine ring formation. Reaction path search algorithms (e.g., GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) simulations help predict optimal conditions (e.g., solvent polarity, temperature). Experimental validation via kinetic studies (monitoring by in-situ FTIR) is recommended to refine computational predictions .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

- Methodological Answer : Systematic solubility studies should use standardized shake-flask methods with HPLC quantification. Factors like pH (for ionizable groups), temperature, and solvent polarity (log P analysis) must be controlled. For polar aprotic solvents (e.g., DMSO), account for hygroscopicity by storing under inert gas. Conflicting data may arise from polymorphic forms; characterize crystalline phases via X-ray diffraction .

Q. Which in vitro models are suitable for evaluating its pharmacological activity, particularly piperazine-mediated receptor interactions?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) to assess affinity. Cell-based models (e.g., HEK293 cells transfected with target GPCRs) can measure functional responses (cAMP or calcium flux). Molecular docking studies (AutoDock Vina) should guide mutational analysis to pinpoint key residues in the piperazine-binding pocket .

Q. How do steric and electronic effects of the cyclohexyl group influence its metabolic stability?

- Methodological Answer : Perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to evaluate metabolic pathways. Compare half-life (t₁/₂) in liver microsomes with/without cyclohexyl substitution. Molecular dynamics simulations (e.g., Desmond) can model interactions with metabolic enzymes, highlighting steric shielding effects that reduce oxidation rates .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Account for heteroscedasticity via weighted least squares. For in vivo studies, apply mixed-effects models to handle inter-subject variability. Replicate experiments in triplicate, with independent synthesis batches to control for batch-to-batch variability .

Q. How can researchers validate the absence of toxic byproducts during scale-up synthesis?

- Methodological Answer : Implement LC-MS/MS to monitor for genotoxic impurities (e.g., alkylating agents from coupling reactions). Use Ames test-compatible bacterial strains (e.g., Salmonella typhimurium TA98) to assess mutagenicity. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines ensure degradation product identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.